
Arsine, dichloropropyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arsine, dichloropropyl- is an organoarsenic compound with the chemical formula C₃H₇AsCl₂. It is a derivative of arsine, where two hydrogen atoms are replaced by chlorine atoms and one hydrogen atom is replaced by a propyl group. This compound is known for its toxicity and potential use in chemical warfare.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Arsine, dichloropropyl- can be synthesized through the reaction of propylmagnesium chloride with arsenic trichloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the reagents. The general reaction is as follows:
AsCl3+C3H7MgCl→C3H7AsCl2+MgCl2
Industrial Production Methods
Industrial production of arsine, dichloropropyl- involves the use of high-purity arsenic trichloride and propylmagnesium chloride. The reaction is carried out in a controlled environment to ensure the purity of the final product. The process may involve multiple purification steps, including distillation and recrystallization, to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Arsine, dichloropropyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form arsenic oxides.
Reduction: It can be reduced to form arsine derivatives.
Substitution: Chlorine atoms can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like Grignard reagents or organolithium compounds are commonly used for substitution reactions.
Major Products Formed
Oxidation: Arsenic trioxide (As₂O₃) and other arsenic oxides.
Reduction: Arsine (AsH₃) and its derivatives.
Substitution: Various organoarsenic compounds depending on the substituents used.
Aplicaciones Científicas De Investigación
Arsine, dichloropropyl- has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other organoarsenic compounds.
Biology: Studied for its toxicological effects on biological systems.
Medicine: Investigated for potential use in chemotherapy due to its cytotoxic properties.
Industry: Utilized in the semiconductor industry for the doping of silicon wafers.
Mecanismo De Acción
The mechanism of action of arsine, dichloropropyl- involves its interaction with cellular components, leading to metabolic inhibition and oxidative stress. It can bind to thiol groups in proteins, disrupting their function and leading to cell death. The compound also generates reactive oxygen species, causing oxidative damage to cellular structures.
Comparación Con Compuestos Similares
Similar Compounds
Arsine (AsH₃): A simpler arsenic hydride with similar toxic properties.
Arsenic trichloride (AsCl₃): A precursor used in the synthesis of arsine, dichloropropyl-.
Triphenylarsine (As(C₆H₅)₃): An organoarsenic compound with different substituents.
Uniqueness
Arsine, dichloropropyl- is unique due to its specific substitution pattern, which imparts distinct chemical and toxicological properties. Its ability to undergo various chemical reactions and its applications in different fields make it a compound of significant interest.
Propiedades
Número CAS |
926-53-4 |
|---|---|
Fórmula molecular |
C3H7AsCl2 |
Peso molecular |
188.91 g/mol |
Nombre IUPAC |
dichloro(propyl)arsane |
InChI |
InChI=1S/C3H7AsCl2/c1-2-3-4(5)6/h2-3H2,1H3 |
Clave InChI |
FPQFKZZFKYTPNB-UHFFFAOYSA-N |
SMILES canónico |
CCC[As](Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



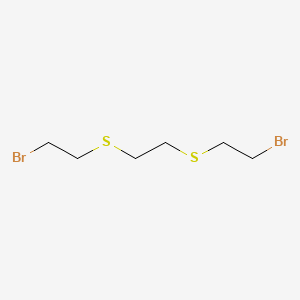

![5-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide hydrochloride](/img/structure/B13775567.png)
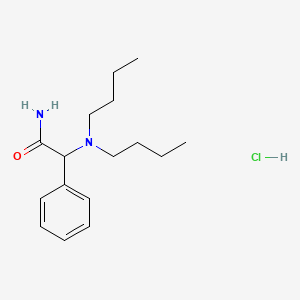
![Acetamide, N-[3-(dimethylamino)-4-methoxyphenyl]-](/img/structure/B13775584.png)
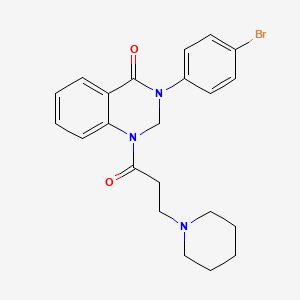

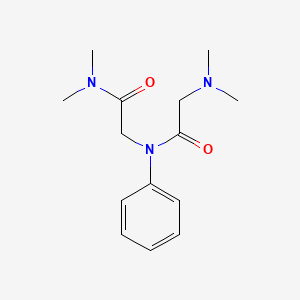
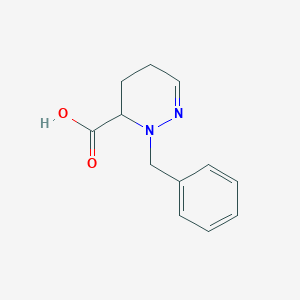

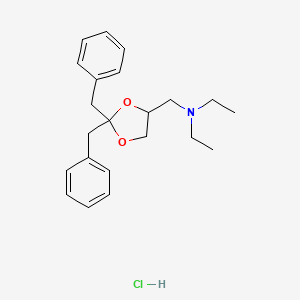
![Octadecanamide, N-(2-aminoethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-](/img/structure/B13775621.png)
![2-[2-(4-iodophenoxy)acetyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13775622.png)
